molecular formula C14H17ClN4O2 B7594840 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide

2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide

Cat. No. B7594840
M. Wt: 308.76 g/mol
InChI Key: QKPBQKPONFUOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in the treatment of prostate cancer and is currently being investigated for its potential use in other types of cancer.

Mechanism of Action

2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide inhibits the enzyme CYP17A1, which is involved in two key steps in the biosynthesis of androgens. Specifically, CYP17A1 catalyzes the conversion of pregnenolone to 17α-hydroxypregnenolone and the conversion of progesterone to 17α-hydroxyprogesterone. By blocking these reactions, this compound reduces the levels of androgens in the body.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce the levels of testosterone and other androgens in the body. This can lead to a reduction in the size of prostate tumors and a slowing of the progression of prostate cancer. However, this compound can also have negative effects on bone density and can cause hot flashes and other side effects.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CYP17A1, which makes it useful for studying the role of this enzyme in androgen biosynthesis. However, this compound can also have off-target effects and can interact with other enzymes and receptors in the body, which can complicate experimental results.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide. One area of interest is the use of this compound in combination with other drugs for the treatment of prostate cancer. Another area of interest is the investigation of this compound for its potential use in other types of cancer, such as breast cancer and ovarian cancer. Additionally, there is ongoing research into the development of new and more potent inhibitors of CYP17A1, which could have even greater efficacy and fewer side effects than this compound.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide involves several steps, including the reaction of 4-chlorophenol with 2,2-dimethylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This acid is then reacted with 1H-1,2,4-triazole-5-methanol to form the corresponding ester, which is finally converted to this compound by reaction with dimethylamine.

Scientific Research Applications

2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide has been extensively studied for its potential use in the treatment of prostate cancer. It works by inhibiting the enzyme CYP17A1, which is involved in the production of androgens. By blocking this enzyme, this compound reduces the levels of androgens in the body, which can slow the growth of prostate cancer cells.

properties

IUPAC Name

2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-14(2,21-11-6-4-10(15)5-7-11)13(20)19(3)8-12-16-9-17-18-12/h4-7,9H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPBQKPONFUOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1=NC=NN1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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